molecular formula C9H5F2NO3 B13979661 Methyl 4,5-difluoro-2-isocyanatobenzoate CAS No. 936500-96-8

Methyl 4,5-difluoro-2-isocyanatobenzoate

Cat. No.: B13979661
CAS No.: 936500-96-8
M. Wt: 213.14 g/mol
InChI Key: DQMKCHWWVLWXEM-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-isocyanatobenzoate is an organic compound with the molecular formula C9H5F2NO3. It is a derivative of benzoic acid, featuring both fluorine and isocyanate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-isocyanatobenzoate typically involves the introduction of fluorine atoms and an isocyanate group onto a benzoic acid derivative. One common method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methylamine to yield the methyl ester. The final step involves the conversion of the nitro group to an isocyanate group using a reducing agent such as triphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-isocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

    Addition Reactions: Reagents such as primary and secondary amines, as well as alcohols, are used.

Major Products Formed

Scientific Research Applications

Methyl 4,5-difluoro-2-isocyanatobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-difluoro-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4,5-difluoro-2-isocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO3/c1-15-9(14)5-2-6(10)7(11)3-8(5)12-4-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMKCHWWVLWXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N=C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273592
Record name Methyl 4,5-difluoro-2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936500-96-8
Record name Methyl 4,5-difluoro-2-isocyanatobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936500-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-difluoro-2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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